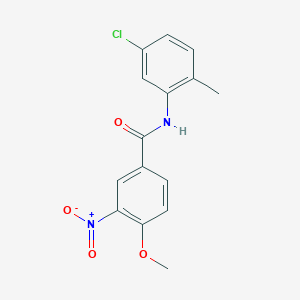
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as DCT, is a thiazolidinone derivative that has gained attention due to its potential therapeutic applications. DCT has been found to possess anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the p53 pathway, which plays a critical role in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are implicated in inflammation and cancer. 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer metastasis.
Advantages and Limitations for Lab Experiments
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield and purity. 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is also soluble in various solvents, making it easy to use in various assays. However, 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well characterized.
Future Directions
There are several future directions for 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one research. One potential direction is to investigate the therapeutic potential of 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in various diseases such as arthritis, sepsis, and cancer. Another direction is to elucidate the mechanism of action of 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and identify its molecular targets. Furthermore, the pharmacokinetics and toxicity of 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one need to be characterized to evaluate its potential for clinical use. Lastly, the synthesis of 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be further optimized to improve its yield and purity.
Conclusion:
In conclusion, 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that possesses anti-inflammatory, antimicrobial, and anticancer properties. 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has potential therapeutic applications in various diseases, and its mechanism of action is not fully understood. Further research is needed to elucidate the molecular targets of 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and evaluate its potential for clinical use.
Synthesis Methods
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through the reaction of 2,3-dichlorobenzaldehyde with ethylcyanoacetate in the presence of ammonium acetate and ethanol. The resulting product is then further reacted with thiourea to yield the final product, 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis of 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been optimized by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its therapeutic potential in various diseases. Studies have shown that 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. Furthermore, 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS2/c1-2-15-11(16)9(18-12(15)17)6-7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCGFYXORIKSM-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC=C2)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)


![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)

![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)